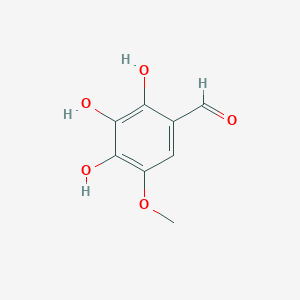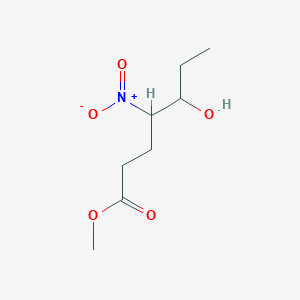![molecular formula C18H24N2O6S B14390059 N-[1-Carboxy-5-oxo-5-(thiophen-2-yl)pentyl]-L-alanyl-L-proline CAS No. 88098-32-2](/img/structure/B14390059.png)
N-[1-Carboxy-5-oxo-5-(thiophen-2-yl)pentyl]-L-alanyl-L-proline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-Carboxy-5-oxo-5-(thiophen-2-yl)pentyl]-L-alanyl-L-proline is a chemical compound known for its unique structure and potential applications in various fields. This compound features a thiophene ring, which is a five-membered heterocyclic compound containing sulfur. The presence of the thiophene ring contributes to its distinct chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-Carboxy-5-oxo-5-(thiophen-2-yl)pentyl]-L-alanyl-L-proline typically involves multi-step organic reactions. One common method includes the coupling of thiophene derivatives with amino acids under controlled conditions. The reaction conditions often require the use of catalysts, specific solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N-[1-Carboxy-5-oxo-5-(thiophen-2-yl)pentyl]-L-alanyl-L-proline can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nitrating agents can be employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the carbonyl groups can produce alcohol derivatives.
科学研究应用
N-[1-Carboxy-5-oxo-5-(thiophen-2-yl)pentyl]-L-alanyl-L-proline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets, making it a candidate for drug development.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of N-[1-Carboxy-5-oxo-5-(thiophen-2-yl)pentyl]-L-alanyl-L-proline involves its interaction with molecular targets such as enzymes or receptors. The thiophene ring and other functional groups allow it to bind to specific sites, modulating the activity of the target molecules. This interaction can lead to changes in cellular pathways and biological responses.
相似化合物的比较
Similar Compounds
Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-3-carboxylic acid share the thiophene ring structure but differ in their functional groups.
Amino Acid Derivatives: Compounds such as N-acetyl-L-alanine and L-proline derivatives have similar amino acid components but lack the thiophene ring.
Uniqueness
N-[1-Carboxy-5-oxo-5-(thiophen-2-yl)pentyl]-L-alanyl-L-proline is unique due to the combination of the thiophene ring with amino acid residues. This structure imparts distinct chemical properties and biological activities, making it a valuable compound for various applications.
属性
CAS 编号 |
88098-32-2 |
|---|---|
分子式 |
C18H24N2O6S |
分子量 |
396.5 g/mol |
IUPAC 名称 |
(2S)-1-[(2S)-2-[(1-carboxy-5-oxo-5-thiophen-2-ylpentyl)amino]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C18H24N2O6S/c1-11(16(22)20-9-3-6-13(20)18(25)26)19-12(17(23)24)5-2-7-14(21)15-8-4-10-27-15/h4,8,10-13,19H,2-3,5-7,9H2,1H3,(H,23,24)(H,25,26)/t11-,12?,13-/m0/s1 |
InChI 键 |
XQVQEJSYLWERJV-RXTYADHFSA-N |
手性 SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(CCCC(=O)C2=CC=CS2)C(=O)O |
规范 SMILES |
CC(C(=O)N1CCCC1C(=O)O)NC(CCCC(=O)C2=CC=CS2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Nitro-9-oxobicyclo[3.3.1]nonan-2-yl acetate](/img/structure/B14389980.png)
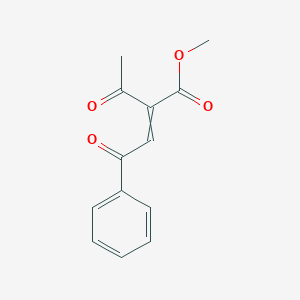
![N-[Cyano(phenyl)methyl]-N-ethylurea](/img/structure/B14389995.png)

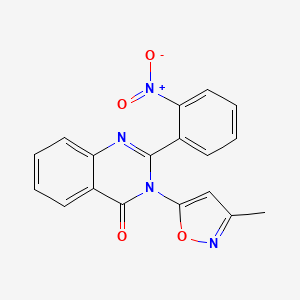
![5-Methyl-2-phenyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B14390015.png)

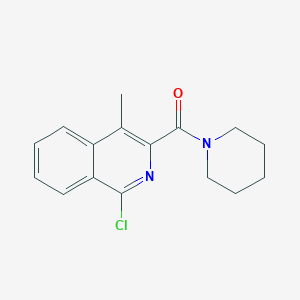
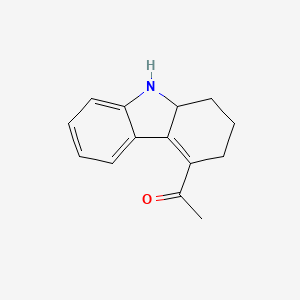

![3-[2-(Benzyloxy)ethyl]-3-methyloxetane](/img/structure/B14390041.png)
